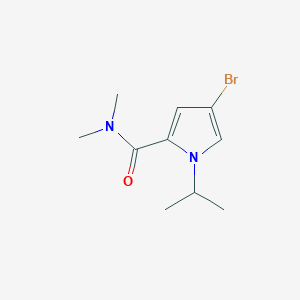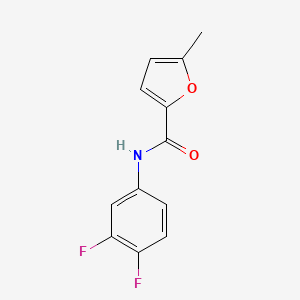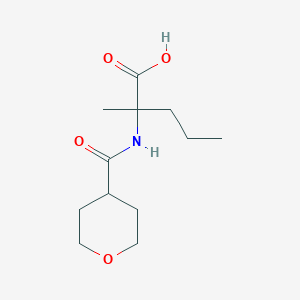![molecular formula C10H15N3O4S B7557016 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7557016.png)
2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid, also known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPMA belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Mécanisme D'action
2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid acts by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX, 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has also been found to reduce pain by inhibiting the production of prostaglandins, which are known to sensitize nociceptors, the pain receptors in the body. 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has been found to reduce fever by inhibiting the production of prostaglandins, which are known to play a key role in the regulation of body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has several advantages for lab experiments. It exhibits anti-inflammatory, analgesic, and antipyretic properties, which make it a useful tool for the study of inflammation, pain, and fever. 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid is also relatively easy to synthesize, which makes it readily available for lab experiments. However, 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has some limitations for lab experiments. It has been found to exhibit some toxicity, which may limit its use in certain experiments. 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid also has a relatively short half-life, which may limit its use in long-term experiments.
Orientations Futures
There are several future directions for the study of 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid. One potential direction is the study of its potential therapeutic applications in various disease conditions, such as arthritis, cancer, and Alzheimer's disease. Another potential direction is the study of its mechanism of action, which may lead to the development of more potent and selective COX inhibitors. Additionally, the study of 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid may lead to the development of new NSAIDs with improved safety and efficacy profiles.
Méthodes De Synthèse
2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of cyclopropylmethyl bromide with sodium hydride to form the corresponding cyclopropylmethyl anion. This anion is then reacted with 1-methylpyrazole-4-sulfonyl chloride to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with chloroacetic acid to form 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid.
Applications De Recherche Scientifique
2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins, which are known to play a key role in inflammation. 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has also been found to exhibit analgesic and antipyretic properties.
Propriétés
IUPAC Name |
2-[cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-12-6-9(4-11-12)18(16,17)13(7-10(14)15)5-8-2-3-8/h4,6,8H,2-3,5,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGWHAMUXQODBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N(CC2CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)

![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)
![2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7556989.png)

![2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid](/img/structure/B7556999.png)
![2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557019.png)
